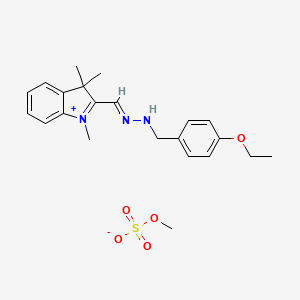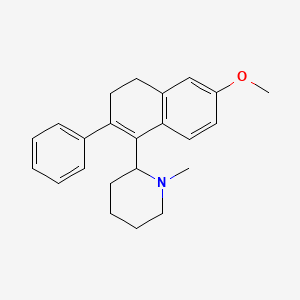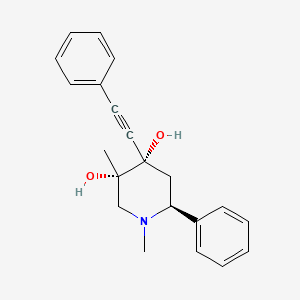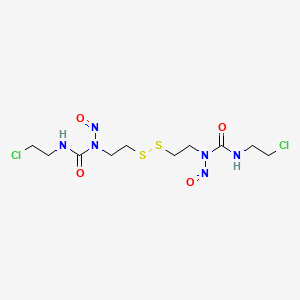
Ethyl (5-amino-1,2-dihydro-2,3-diphenylpyrido(3,4-b)pyrazin-7-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (5-amino-1,2-dihydro-2,3-diphenylpyrido(3,4-b)pyrazin-7-yl)carbamate is a complex organic compound known for its significant biological and chemical properties This compound belongs to the class of pyridopyrazines, which are heterocyclic compounds containing a pyridine ring fused to a pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-amino-1,2-dihydro-2,3-diphenylpyrido(3,4-b)pyrazin-7-yl)carbamate typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyridine and pyrazine derivatives under controlled conditions. The reaction often requires catalysts and specific solvents to achieve high yields and purity. For instance, the use of methanesulfonic acid in methanol under reflux conditions can facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (5-amino-1,2-dihydro-2,3-diphenylpyrido(3,4-b)pyrazin-7-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation or metal hydrides.
Substitution: The amino and carbamate groups can participate in substitution reactions, where other functional groups replace them under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid, hydrogen gas, metal catalysts (such as palladium or platinum), and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties.
Aplicaciones Científicas De Investigación
Ethyl (5-amino-1,2-dihydro-2,3-diphenylpyrido(3,4-b)pyrazin-7-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for research in drug development and biochemical studies.
Industry: The compound’s unique chemical properties are utilized in the development of new materials and industrial processes.
Mecanismo De Acción
The mechanism of action of Ethyl (5-amino-1,2-dihydro-2,3-diphenylpyrido(3,4-b)pyrazin-7-yl)carbamate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to affect tubulin polymerization, which is crucial for cell division. The compound binds to tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis in cancer cells . This mechanism highlights its potential as an antitumor agent.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyridopyrazine derivatives such as:
- Ethyl 5-amino-1,2-dihydro-2-methyl-3-phenylpyrido(3,4-b)pyrazin-7-ylcarbamate
- Ethyl 5-amino-2,3-diphenyl-1,2-dihydropyrido(3,4-b)pyrazin-7-ylcarbamate
Uniqueness
Ethyl (5-amino-1,2-dihydro-2,3-diphenylpyrido(3,4-b)pyrazin-7-yl)carbamate stands out due to its specific substitution pattern and functional groups, which confer unique reactivity and biological activity. Its ability to interact with tubulin and other molecular targets makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
87607-25-8 |
|---|---|
Fórmula molecular |
C22H21N5O2 |
Peso molecular |
387.4 g/mol |
Nombre IUPAC |
ethyl N-(5-amino-2,3-diphenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate |
InChI |
InChI=1S/C22H21N5O2/c1-2-29-22(28)26-17-13-16-20(21(23)25-17)27-19(15-11-7-4-8-12-15)18(24-16)14-9-5-3-6-10-14/h3-13,18,24H,2H2,1H3,(H3,23,25,26,28) |
Clave InChI |
FIUBYTNZUKCOKI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC1=NC(=C2C(=C1)NC(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



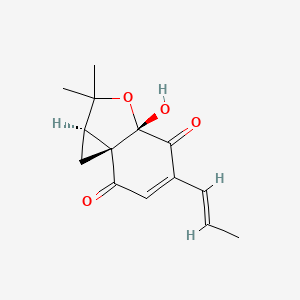
![10-hydroxy-4,5,9-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(16),2(6),4,10,12,14-hexaen-3-one](/img/structure/B12789674.png)



